molecular formula C16H16ClN3O2 B2556921 8-chloro-2-(2-cyclopropylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034273-47-5

8-chloro-2-(2-cyclopropylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2556921
CAS RN: 2034273-47-5
M. Wt: 317.77
InChI Key: HWVLJBJLPPYCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-chloro-2-(2-cyclopropylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be modified to generate structurally diverse derivatives . This includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Kökbudak et al. (2020) reported on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives and their cytotoxic activities against human liver and breast cancerous cell lines, highlighting the potential of pyrimidinone derivatives in cancer research Kökbudak, Saracoglu, Akkoç, Çimen, Yilmazer, & Kandemirli, 2020.

Antimicrobial and Anti-inflammatory Applications

Anticancer and Anti-5-lipoxygenase Agents

Synthesis Techniques and Medicinal Applications

  • Bentabed-Ababsa et al. (2010) presented a method for direct metalation of heteroaromatic esters and nitriles, leading to the synthesis of dipyridopyrimidinones, with some derivatives showing bactericidal and fungicidal activities, as well as cytotoxic activities against cancer cell lines, demonstrating the importance of synthesis methods in enhancing the medicinal properties of pyrimidinone derivatives Bentabed-Ababsa, Sid Ely, Hesse, Nassar, Chevallier, Nguyen, Derdour, & Mongin, 2010.

Mechanism of Action

Pyrimidine derivatives have been found to exhibit anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

properties

IUPAC Name

13-chloro-5-(2-cyclopropylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-11-3-4-14-18-13-5-6-19(15(21)7-10-1-2-10)9-12(13)16(22)20(14)8-11/h3-4,8,10H,1-2,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVLJBJLPPYCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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